molecular formula C7H13ClN2O B1430682 N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride CAS No. 1803599-44-1

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

Cat. No.: B1430682
CAS No.: 1803599-44-1
M. Wt: 176.64 g/mol
InChI Key: YIACMUCLBDVNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C7H13ClN2O It is a hydrochloride salt form of N-(azetidin-3-yl)cyclopropanecarboxamide This compound is known for its unique structure, which includes an azetidine ring and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride typically involves the reaction of azetidine with cyclopropanecarboxylic acid chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and cyclopropane carboxamide group are believed to play a crucial role in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(azetidin-3-yl)acetamide hydrochloride
  • N-(azetidin-3-yl)propionamide hydrochloride
  • N-(azetidin-3-yl)butyramide hydrochloride

Uniqueness

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is unique due to its specific structure, which includes both an azetidine ring and a cyclopropane carboxamide group

Properties

IUPAC Name

N-(azetidin-3-yl)cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7(5-1-2-5)9-6-3-8-4-6;/h5-6,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACMUCLBDVNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.